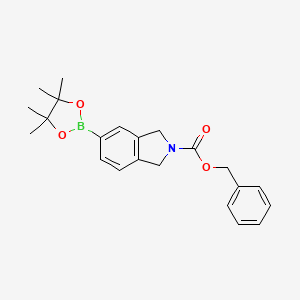
Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is an organic compound that features a boron-containing dioxaborolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate typically involves the reaction of isoindoline-2-carboxylate derivatives with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is often catalyzed by palladium or copper catalysts under mild conditions. The process may involve the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products.
化学反应分析
Types of Reactions
Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The dioxaborolane ring can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DCM. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted isoindoline derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new bioconjugates.
Industry: The compound can be used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
作用机制
The mechanism by which Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate exerts its effects involves the formation of boron-carbon bonds. The boron atom in the dioxaborolane ring can coordinate with various nucleophiles, facilitating the formation of new carbon-carbon bonds. This process is often catalyzed by transition metals such as palladium or copper, which activate the boron atom and enhance its reactivity.
相似化合物的比较
Similar Compounds
Phenylboronic acid pinacol ester: Similar in structure but with a phenyl group instead of the isoindoline moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde group instead of the isoindoline carboxylate.
2-Methoxypyridine-5-boronic acid pinacol ester: Features a pyridine ring with a methoxy substituent.
Uniqueness
Benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is unique due to its isoindoline-2-carboxylate moiety, which imparts distinct reactivity and potential applications in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both academic and industrial research.
属性
IUPAC Name |
benzyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BNO4/c1-21(2)22(3,4)28-23(27-21)19-11-10-17-13-24(14-18(17)12-19)20(25)26-15-16-8-6-5-7-9-16/h5-12H,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAKOBRCKNSLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(C3)C(=O)OCC4=CC=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
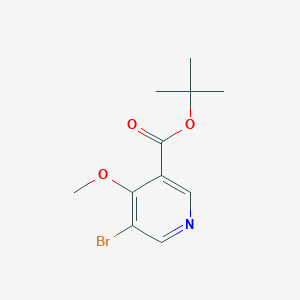
![1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate;N-ethyl-N-propan-2-ylpropan-2-amine](/img/structure/B6298743.png)
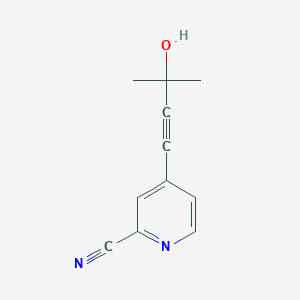
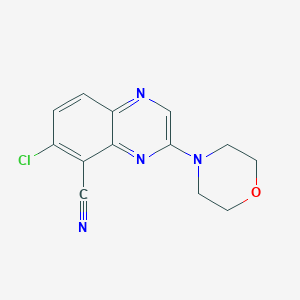
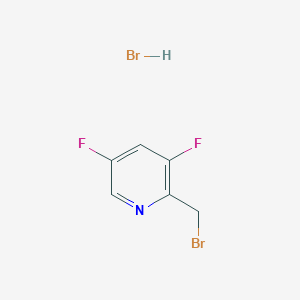
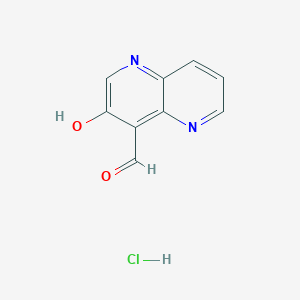

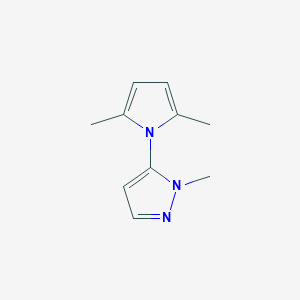
![[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol](/img/structure/B6298790.png)
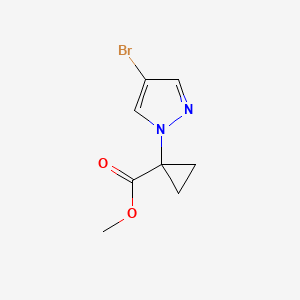
![3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6298803.png)
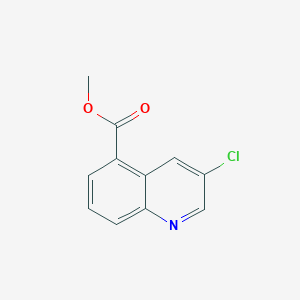
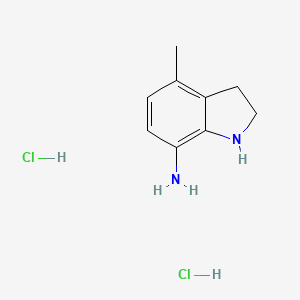
![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)
